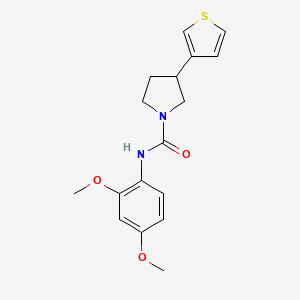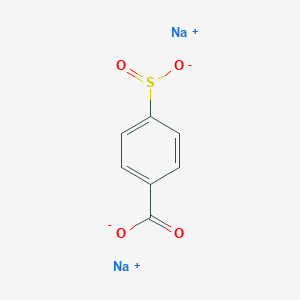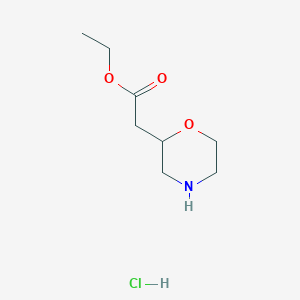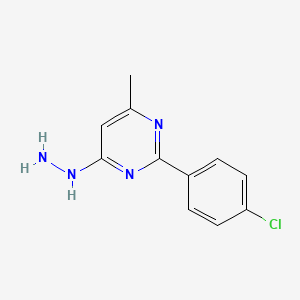
N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid that is involved in pain regulation, mood, and appetite. URB597 has shown potential in treating pain, anxiety, and addiction, and has been the subject of extensive scientific research.
作用机制
N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide works by inhibiting FAAH, which is responsible for breaking down anandamide. By blocking FAAH, N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide increases the levels of anandamide in the brain, which can lead to a variety of physiological and behavioral effects.
Biochemical and Physiological Effects:
The increased levels of anandamide resulting from N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide administration have been shown to produce a variety of effects. These include pain relief, reduced anxiety, improved mood, and reduced drug-seeking behavior in addiction models. N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide has also been shown to have anti-inflammatory effects and may have potential in treating inflammatory conditions such as arthritis.
实验室实验的优点和局限性
One advantage of N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide is that it is a selective inhibitor of FAAH, meaning that it does not affect other enzymes or receptors in the brain. This makes it a useful tool for studying the role of anandamide in various physiological and behavioral processes. However, N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide has a short half-life and must be administered frequently to maintain its effects. It also has limited solubility in water, which can make dosing and administration challenging.
未来方向
There are several potential future directions for N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide research. One area of interest is in developing more potent and selective FAAH inhibitors that can be administered less frequently and have fewer side effects. Another area of interest is in exploring the potential of N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide and other FAAH inhibitors in treating inflammatory conditions such as arthritis. Additionally, N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide and other FAAH inhibitors may have potential in treating other conditions such as depression and post-traumatic stress disorder.
合成方法
N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with thiophene-3-carboxylic acid, followed by reduction and cyclization to form the pyrrolidine ring. The resulting compound is then acylated with 3-aminopiperidine to form N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide.
科学研究应用
N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to increase levels of anandamide in the brain, which can lead to pain relief, reduced anxiety, and improved mood. N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide has also been investigated for its potential in treating addiction, as it can reduce the rewarding effects of drugs such as cocaine and heroin.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-thiophen-3-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-21-14-3-4-15(16(9-14)22-2)18-17(20)19-7-5-12(10-19)13-6-8-23-11-13/h3-4,6,8-9,11-12H,5,7,10H2,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCFTVRIRHHEEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCC(C2)C3=CSC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,7,9-trimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2384545.png)


![(2Z)-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B2384548.png)
![5-Methyl-7-(3-thiophen-3-ylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2384552.png)
![4-butoxy-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2384553.png)
![N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2384556.png)

![2,2-dimethyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2384559.png)
![3-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2384561.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2384562.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]urea](/img/structure/B2384564.png)
![[2-[(2-Chlorophenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2384565.png)